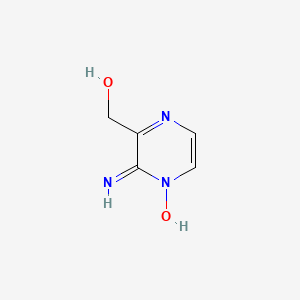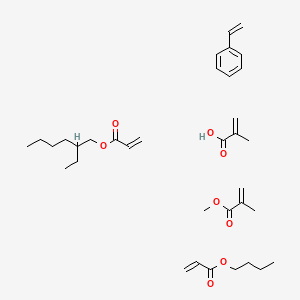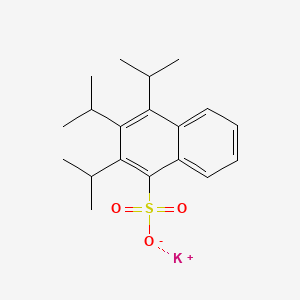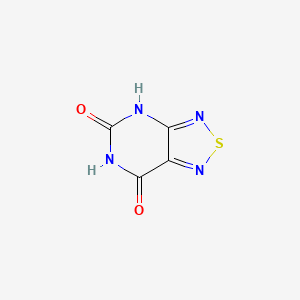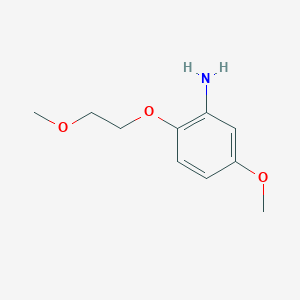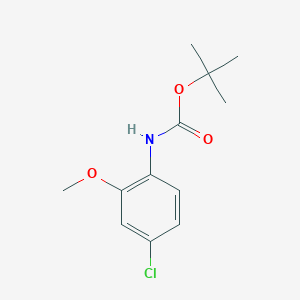
tert-Butyl 4-chloro-2-methoxyphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-chloro-2-methoxyphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a methoxy group attached to a phenyl ring, which is further connected to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-2-methoxyphenylcarbamate typically involves the reaction of 4-chloro-2-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-2-methoxyphenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbamate moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 4-azido-2-methoxyphenylcarbamate or 4-thiocyanato-2-methoxyphenylcarbamate.
Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of 4-chloro-2-methoxyaniline.
Scientific Research Applications
tert-Butyl 4-chloro-2-methoxyphenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-2-methoxyphenylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-methoxyphenylcarbamate
- tert-Butyl 4-chlorophenylcarbamate
- tert-Butyl 2-methoxyphenylcarbamate
Uniqueness
tert-Butyl 4-chloro-2-methoxyphenylcarbamate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other similar carbamates.
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
HMZLLBSZIVWLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


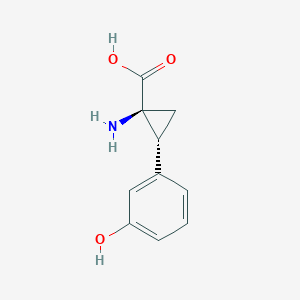
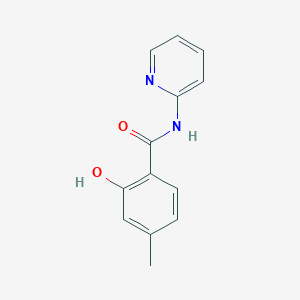




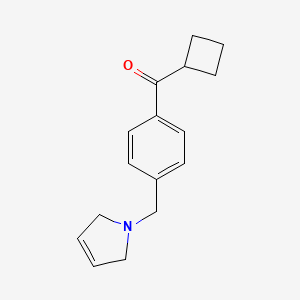
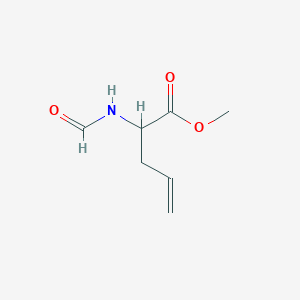
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
